molecular formula C12H26 B14539481 3,3,4,5,5-Pentamethylheptane CAS No. 62199-75-1

3,3,4,5,5-Pentamethylheptane

Cat. No.: B14539481
CAS No.: 62199-75-1
M. Wt: 170.33 g/mol
InChI Key: NZIFKVSORPBQSX-UHFFFAOYSA-N
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Description

3,3,4,5,5-Pentamethylheptane is a branched alkane with the molecular formula C12H26. It is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms. This compound is part of the larger family of alkanes, which are known for their stability and lack of reactivity under standard conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,5,5-Pentamethylheptane typically involves the alkylation of smaller alkanes or alkenes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a strong acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound often involves catalytic cracking and reforming processes. These methods break down larger hydrocarbons into smaller, branched alkanes. Catalysts such as zeolites are commonly used to facilitate these reactions at high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

3,3,4,5,5-Pentamethylheptane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Halogenation is a common substitution reaction for this compound. For example, reacting with chlorine (Cl2) under UV light can produce various chlorinated derivatives.

    Oxidation Reactions: Oxidation can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Major Products

The major products of these reactions include halogenated alkanes and various oxidized derivatives, such as alcohols, ketones, and carboxylic acids .

Scientific Research Applications

3,3,4,5,5-Pentamethylheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3,3,4,5,5-Pentamethylheptane in biological systems is not well-documented. its derivatives may interact with cellular membranes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentamethylheptane
  • 3,5-Diethyloctane
  • 3,4-Diethyloctane
  • Nonane, 3,3,7-trimethyl-
  • 3,3-Dimethyldecane

Uniqueness

3,3,4,5,5-Pentamethylheptane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its high degree of branching leads to a lower boiling point and higher stability compared to its linear and less-branched counterparts .

Properties

CAS No.

62199-75-1

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,3,4,5,5-pentamethylheptane

InChI

InChI=1S/C12H26/c1-8-11(4,5)10(3)12(6,7)9-2/h10H,8-9H2,1-7H3

InChI Key

NZIFKVSORPBQSX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(C)C(C)(C)CC

Origin of Product

United States

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